tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFVIRYXHAMNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720953 | |
| Record name | tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-61-5 | |
| Record name | tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection (Pathway A)
Reagents :
-
Boc₂O (1.2 equiv)
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Base : Triethylamine (TEA, 2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
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Dissolve 5-bromo-3-methylpyridin-2-amine (1.0 equiv) in DCM under nitrogen.
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Add TEA dropwise at 0°C, followed by Boc₂O.
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Stir at room temperature for 12–24 hours.
Yield : 68–78% after column chromatography (silica gel, ethyl acetate/hexane).
Critical Factors :
-
Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of Boc₂O.
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Base Selection : DMAP accelerates the reaction but may increase side-product formation.
Comparative Analysis of Methodologies
| Parameter | Pathway A (Boc Protection First) | Pathway B (Bromination First) |
|---|---|---|
| Overall Yield | 68–78% | 52–65% |
| Purity (HPLC) | >95% | 88–92% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Key Advantage | Higher regioselectivity | Avoids sensitive amine handling |
| Major Limitation | Requires pre-brominated amine | Risk of over-bromination |
Spectroscopic Validation :
-
¹H NMR (CDCl₃): δ 1.53 (s, 9H, tert-butyl), 2.42 (s, 3H, CH₃), 7.85 (d, J=8.4 Hz, 1H, pyridine-H), 8.32 (d, J=2.1 Hz, 1H, pyridine-H).
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat and mass transfer. Key modifications include:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, the compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate with analogs differing in substituent type, position, and functional groups. Data are compiled from synthetic reports, catalogs, and patent literature.
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- The methyl group at position 3 in the target compound provides steric hindrance, moderating reaction rates in palladium-catalyzed cross-couplings compared to analogs with smaller substituents (e.g., tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate) .
- Methoxy-substituted analogs (e.g., tert-butyl (5-methoxypyridin-3-yl)methylcarbamate) exhibit increased solubility in polar solvents but reduced electrophilicity at the pyridine ring, limiting their utility in SNAr reactions .
Impact of Halogen Diversity :
- The bromine atom in the target compound enables efficient Suzuki-Miyaura couplings, whereas chlorine (e.g., tert-butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate) is more suited for nucleophilic aromatic substitutions due to its smaller size and higher electronegativity .
- Dual halogenation (e.g., Br and Cl in tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate) introduces unique electronic effects, enhancing binding affinity in kinase inhibitors .
Functional Group Modifications :
- Hydroxy groups (e.g., tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate) facilitate hydrogen bonding with biological targets but require protection during synthetic steps to prevent undesired side reactions .
- Carbamate vs. Amine : The tert-butyl carbamate group in the target compound offers stability under basic conditions, unlike unprotected amines (e.g., (5-(4-methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride), which require acidic handling .
Biological Activity
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is an organic compound of significant interest in medicinal chemistry due to its potential as a therapeutic agent. Its structural characteristics, including a bromo-substituted pyridine moiety and a carbamate functional group, contribute to its biological activities, particularly in the context of enzyme inhibition and cancer research.
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : 316.19 g/mol
- Structural Features : The compound features a tert-butyl group, a bromine atom at the 5-position of the pyridine ring, and a carbamate group which is crucial for its biological interactions.
The primary mechanism of action for this compound involves its role as a protein kinase inhibitor . It interacts with specific kinases that are pivotal in various signaling pathways related to cell proliferation and survival. This interaction can lead to the modulation of cellular processes that are often dysregulated in cancerous cells.
1. Inhibition of Cell Proliferation
Research indicates that this compound exhibits potent inhibitory effects on cancer cell lines. For instance, studies have reported an IC₅₀ value around 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its effectiveness in targeting aggressive cancer types while having a significantly lesser effect on non-cancerous MCF10A cells .
2. Selectivity and Off-target Effects
The compound demonstrates a favorable selectivity index, being approximately 20-fold more effective against cancer cells compared to normal cells. However, it also shows some off-target activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC₅₀ Value (μM) | Selectivity Index |
|---|---|---|---|
| Cell Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | 20 |
| Inhibition of MMPs | MMP-2 and MMP-9 | Not specified | N/A |
Case Study: Anti-Cancer Activity
In a notable study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis over a period of 30 days. This finding underscores the potential of this compound as an anti-metastatic agent in breast cancer therapy .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques including:
- Bromination : Introduction of bromine at the 5-position.
- Formation of Carbamate : Reaction with tert-butyl carbamate to form the final product.
- Characterization : Utilization of techniques such as NMR and mass spectrometry for structural confirmation.
Q & A
Q. What are the key safety considerations when handling tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar carbamates, prioritize the following precautions:
- Respiratory protection : Use a NIOSH-approved respirator if airborne concentrations exceed permissible limits .
- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles due to Category 2 skin irritation and Category 2A eye irritation risks .
- Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizers) .
- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer : A plausible route involves:
Substrate preparation : Start with 5-bromo-3-methylpyridin-2-amine.
Carbamate formation : React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC or LC-MS.
Q. What purification techniques are optimal for isolating tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate?
- Methodological Answer :
- Recrystallization : Use a solvent pair like ethyl acetate/hexane for high-purity crystals.
- Chromatography : Employ flash column chromatography with a 10–30% ethyl acetate/hexane gradient. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to analyze electron density maps, focusing on the bromine atom’s electrophilicity.
- Transition-state modeling : Identify favorable sites for Suzuki-Miyaura coupling (e.g., bromine substitution with aryl boronic acids) using B3LYP/6-31G* basis sets .
- Validation : Compare predicted activation energies with experimental kinetic data from GC-MS monitoring .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-technique analysis :
- NMR : Assign peaks using ¹H-¹³C HSQC/HMBC to confirm carbamate linkage and pyridine ring substitution .
- X-ray crystallography : Resolve ambiguities (e.g., rotational isomers) via SHELXL refinement of single-crystal data .
- Contradiction case : If mass spectrometry shows unexpected [M+2] peaks, investigate potential bromine isotope patterns or degradation products via high-resolution LC-MS/MS .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Kinetic studies : Compare reaction rates with non-brominated analogs under standardized NAS conditions (e.g., NaOMe in DMF at 80°C).
- Mechanistic probes : Use Hammett plots to correlate substituent effects (σ values) with activation parameters derived from Arrhenius plots .
- Byproduct analysis : Identify para-substituted products (common in pyridine NAS) via GC-MS or 2D NMR .
Q. What methodologies optimize the catalytic efficiency of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in Suzuki couplings to maximize yield and minimize debromination .
- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for reaction homogeneity and catalyst stability .
- In-situ monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
